2-Chloro-4-cyclopropoxy-6-nitropyridine
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Overview
Description
2-Chloro-4-cyclopropoxy-6-nitropyridine is a heterocyclic compound with the molecular formula C8H7ClN2O3 and a molecular weight of 214.61 g/mol It is a member of the pyridine family, characterized by the presence of a chlorine atom at the 2-position, a cyclopropoxy group at the 4-position, and a nitro group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropoxy-6-nitropyridine typically involves the nitration of 2-chloro-4-cyclopropoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position . The reaction conditions must be carefully controlled to avoid over-nitration or decomposition of the starting material.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The starting materials are often sourced in bulk, and the reaction is optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropoxy-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group at the 6-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The cyclopropoxy group can undergo oxidation to form corresponding carbonyl compounds under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 2-amino-4-cyclopropoxy-6-nitropyridine or 2-thio-4-cyclopropoxy-6-nitropyridine.
Reduction: Formation of 2-chloro-4-cyclopropoxy-6-aminopyridine.
Oxidation: Formation of 2-chloro-4-cyclopropoxy-6-pyridinecarboxaldehyde.
Scientific Research Applications
2-Chloro-4-cyclopropoxy-6-nitropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropoxy-6-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and cyclopropoxy groups contribute to the compound’s overall reactivity and specificity towards certain molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitropyridine: Similar structure but lacks the cyclopropoxy group.
5-Chloro-2-nitropyridine: Chlorine and nitro groups are positioned differently on the pyridine ring.
2-Chloro-3-nitropyridine: Nitro group is at the 3-position instead of the 6-position.
Uniqueness
2-Chloro-4-cyclopropoxy-6-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties compared to other chloronitropyridine isomers. This structural feature enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in various scientific research fields .
Properties
Molecular Formula |
C8H7ClN2O3 |
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Molecular Weight |
214.60 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyloxy-6-nitropyridine |
InChI |
InChI=1S/C8H7ClN2O3/c9-7-3-6(14-5-1-2-5)4-8(10-7)11(12)13/h3-5H,1-2H2 |
InChI Key |
VQPJOJZAXUYYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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